molecular formula C9H15F3N2O2 B1481343 2-Amino-1-(3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one CAS No. 2097948-92-8

2-Amino-1-(3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one

Cat. No. B1481343
CAS RN: 2097948-92-8
M. Wt: 240.22 g/mol
InChI Key: CHMVVSCZNHWDQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-1-(3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one, also known as 2-Amino-3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidine (AHMP), is an organic compound with a wide range of applications in the fields of chemistry, pharmacology, and biochemistry. AHMP is a colorless, odorless, and crystalline solid with a melting point of 79-80°C. It is soluble in water and can be used as a solvent for other compounds.

Scientific Research Applications

Synthesis and Coordination Chemistry

Research has been conducted on the synthesis of various complexes and ligands derived from unsymmetrical tripodal amines, including compounds similar to the one of interest. For instance, Keypour et al. (2015) explored the effect of arm length and inter- and intramolecular interactions in the formation of Cu(II) complexes of Schiff base ligands derived from some unsymmetrical tripodal amines. These compounds are crucial for understanding the coordination chemistry and the structural formation of metal complexes, which have potential applications in catalysis and material science (Keypour et al., 2015).

Biocatalysis and Drug Synthesis

In the field of biocatalysis and drug synthesis, the use of enzymes for the preparation of β-hydroxy-α-amino acids has been reported. Goldberg et al. (2015) discussed the preparation of β-hydroxy-α-amino acid using recombinant d-threonine aldolase, which is a key intermediate in the synthesis of developmental drug candidates. This research highlights the importance of biocatalysis in the efficient synthesis of complex drug molecules (Goldberg et al., 2015).

Synthesis of Heterocyclic Compounds

The synthesis of pyrrolidin-2-ones and their derivatives has been investigated due to their presence in many natural products and biologically active molecules. Rubtsova et al. (2020) synthesized derivatives of pyrrolidin-2-ones by introducing various substituents, demonstrating the compound's significance in the development of new medicinal molecules with improved biological activity (Rubtsova et al., 2020).

Modification of Hydrogels for Medical Applications

Aly and El-Mohdy (2015) modified radiation-induced poly vinyl alcohol/acrylic acid hydrogels through condensation reaction with various amine compounds, including 2-amino-3-(4-hydroxyphenyl) propanoic acid. These modified polymers exhibited increased thermal stability and promising biological activities, suggesting their potential use in medical applications (Aly & El-Mohdy, 2015).

Asymmetric Synthesis

Faigl et al. (2014) developed a pyrrolidine-derived atropisomeric amino alcohol as a chiral ligand for the enantioselective addition of diethylzinc to aldehydes, achieving good to excellent enantiomeric excesses. This research is critical for asymmetric synthesis, providing pathways to produce chiral molecules with high purity (Faigl et al., 2014).

properties

IUPAC Name

2-amino-1-[3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15F3N2O2/c1-5(13)8(16)14-2-6(4-15)7(3-14)9(10,11)12/h5-7,15H,2-4,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHMVVSCZNHWDQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CC(C(C1)C(F)(F)F)CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1-(3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-1-(3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one
Reactant of Route 2
2-Amino-1-(3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one
Reactant of Route 3
2-Amino-1-(3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one
Reactant of Route 4
Reactant of Route 4
2-Amino-1-(3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one
Reactant of Route 5
2-Amino-1-(3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one
Reactant of Route 6
2-Amino-1-(3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.